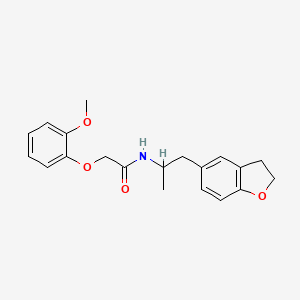

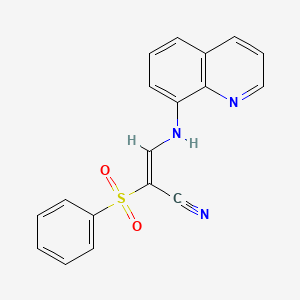

![molecular formula C20H16BrNO4 B2514453 3-(2-溴苯氧基)-9-环丙基-9,10-二氢色烯并[8,7-e][1,3]恶嗪-4(8H)-酮 CAS No. 951963-10-3](/img/structure/B2514453.png)

3-(2-溴苯氧基)-9-环丙基-9,10-二氢色烯并[8,7-e][1,3]恶嗪-4(8H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one" is a structurally complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple functional groups and a fused heterocyclic system. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on bromophenol derivatives, cyclopropane moieties, and oxazine rings.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, such as the three-component homo 3 + 2 dipolar cycloaddition described in the synthesis of tetrahydro-1,2-oxazines, which shows excellent diastereoselectivity and yields . Similarly, the synthesis of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides and their subsequent [3+2] cycloadditions with alkenes to afford various products indicates the versatility of bromo-oxazine derivatives in cycloaddition reactions . The autocyclization of N-(3-bromopropyl)amides to form 5,6-dihydro-4H-1,3-oxazine hydrobromides under neutral conditions further demonstrates the reactivity of bromo-substituted precursors in forming oxazine rings .

Molecular Structure Analysis

The molecular structure of oxazine and related heterocyclic compounds is of significant interest due to their potential biological activity. For instance, the reaction of 6-bromocyclohepta[b][1,4]benzoxazine with o-aminophenol leads to various products with different structural features, indicating the influence of reaction conditions on the molecular architecture . The presence of a cyclopropyl group, as seen in the synthesis of dimethoxybromophenol derivatives, adds further complexity to the molecular structure and can impact the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of bromophenol derivatives and related compounds is diverse. For example, the formation of cyclopropanes and five-membered heterocycles through Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives showcases the potential for constructing complex cyclic structures . The synthesis of benzoxazinotropones and their reactions to form methoxy- and acetoxybenzo[b]cyclohept[e][1,4]oxazines further illustrate the rich chemistry of bromo-substituted heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. Compounds incorporating bromophenol and cyclopropane moieties have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating the importance of these structural elements in biological activity . Additionally, the dual cyclooxygenase/5-lipoxygenase inhibitory effects of related heterocyclic carboxamides suggest that the compound may also exhibit significant biological properties .

科学研究应用

合成及化学反应

化合物3-(2-溴苯氧基)-9-环丙基-9,10-二氢色烯并[8,7-e][1,3]恶嗪-4(8H)-酮及其类似衍生物已在各种化学反应和合成中得到研究。例如,已经研究了涉及三环丙烯和邻氨基苯酚的反应,其中像2-溴-7-甲氧基三环丙烯这样的衍生物与邻氨基苯酚反应形成各种产物,包括类似于3-(2-溴苯氧基)-9-环丙基-9,10-二氢色烯并[8,7-e][1,3]恶嗪-4(8H)-酮的化合物。这些反应的机理已得到广泛探讨(Nozoe, Someya, & Okai, 1979)。

在另一项研究中,在 Friedel-Crafts 条件下通过 DIMROTH 重排,由 2-酰基(或芳基酰基)-氰基苯甲苯合成与本化合物结构相关的 3,4-二氢苯并[1,3]恶嗪衍生物。这些反应提供了可能与 3-(2-溴苯氧基)-9-环丙基-9,10-二氢色烯并[8,7-e][1,3]恶嗪-4(8H)-酮的合成相关的合成途径的见解(Buttke, Ramm, & Niclas, 1993)。

光化学和生物应用

已经研究了相关恶嗪衍生物的光化学性质,表明在光致变色材料中具有潜在应用。例如,关于基于[1,3]恶嗪环的双生色光致变色剂的研究证明了这些化合物在开发具有光响应性质的材料中的潜力。这些见解可以扩展到化合物 3-(2-溴苯氧基)-9-环丙基-9,10-二氢色烯并[8,7-e][1,3]恶嗪-4(8H)-酮(Tomasulo, Sortino, & Raymo, 2008)。

另一个研究领域涉及研究类似化合物的生物活性,例如酶抑制。例如,对包含环丙烷部分的溴苯酚衍生物的研究显示出对碳酸酐酶同工酶的显着抑制作用,表明具有潜在的治疗应用。这些发现可以为在类似背景下探索 3-(2-溴苯氧基)-9-环丙基-9,10-二氢色烯并[8,7-e][1,3]恶嗪-4(8H)-酮的生物活性提供基础(Boztaş et al., 2015)。

属性

IUPAC Name |

3-(2-bromophenoxy)-9-cyclopropyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO4/c21-15-3-1-2-4-17(15)26-18-10-24-20-13(19(18)23)7-8-16-14(20)9-22(11-25-16)12-5-6-12/h1-4,7-8,10,12H,5-6,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJXLJDLEBPEAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C=CC4=C3OC=C(C4=O)OC5=CC=CC=C5Br)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

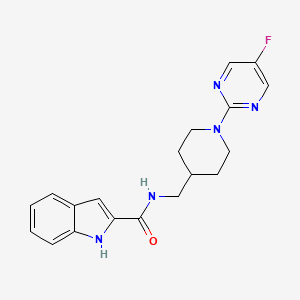

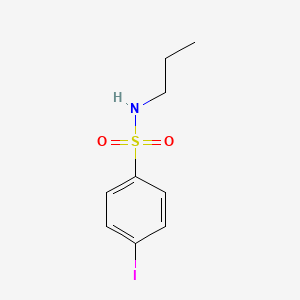

![N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2514376.png)

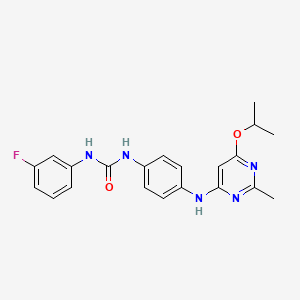

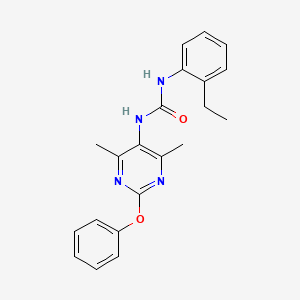

![N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2514379.png)

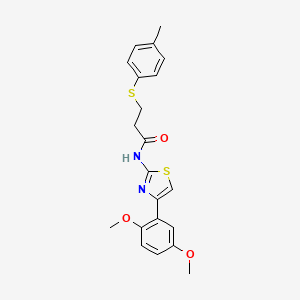

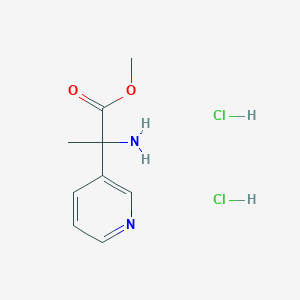

![3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride](/img/structure/B2514381.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)

![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)